molecular formula C24H24N4OS B2851496 (2-(1H-indol-2-yl)thiazol-4-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1172446-29-5

(2-(1H-indol-2-yl)thiazol-4-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No. B2851496
CAS RN: 1172446-29-5
M. Wt: 416.54
InChI Key: RSMUJXHLWZMKMG-UHFFFAOYSA-N
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Description

“(2-(1H-indol-2-yl)thiazol-4-yl)(4-phenethylpiperazin-1-yl)methanone” is a complex organic compound. It contains an indole ring, which is a heterocyclic compound . The indole ring is a key component of many pharmaceuticals and is known for its broad-spectrum biological activities .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound of interest could potentially be developed as an antiviral agent, particularly if it demonstrates high selectivity and low cytotoxicity towards human cells.

Anti-inflammatory Activity

The indole nucleus is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of our compound to known NSAIDs suggests that it may possess anti-inflammatory properties. This could be particularly useful in the treatment of chronic inflammatory diseases such as arthritis .

Anticancer Activity

Indole derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth. Some indole-based compounds have shown potent inhibitory activities against various cancer cell lines, including MCF-7 and HCT-116 . The compound could be explored for its efficacy in cancer therapy, possibly as a cytotoxic agent.

Antimicrobial Activity

The broad-spectrum biological activities of indole derivatives include antimicrobial effects. These compounds have been studied for their ability to combat bacterial and fungal infections, which could make them valuable in the development of new antibiotics .

Antidiabetic Activity

Indole derivatives have also been investigated for their antidiabetic effects. By influencing various metabolic pathways, these compounds could offer new approaches to managing diabetes and its complications .

Anticholinesterase Activity

Some indole derivatives have been found to possess anticholinesterase activity, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease. This activity is crucial for managing symptoms related to memory and cognition .

Antimalarial Activity

Indole derivatives have shown promise as antimalarial agents. Their ability to interfere with the life cycle of malaria-causing parasites presents a potential avenue for the development of novel antimalarial drugs .

Antioxidant Activity

The antioxidant properties of indole derivatives can be harnessed to protect cells from oxidative stress, which is implicated in various diseases and aging processes. Research into the antioxidant capacity of these compounds could lead to the development of protective therapies .

Future Directions

The future directions for this compound could involve further studies to understand its synthesis, chemical reactions, mechanism of action, and potential applications .

properties

IUPAC Name

[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c29-24(28-14-12-27(13-15-28)11-10-18-6-2-1-3-7-18)22-17-30-23(26-22)21-16-19-8-4-5-9-20(19)25-21/h1-9,16-17,25H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMUJXHLWZMKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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